molecular formula C6H4N2OS B3040518 Oxazolo[4,5-B]pyridine-2-thiol CAS No. 211949-57-4

Oxazolo[4,5-B]pyridine-2-thiol

Cat. No.: B3040518
CAS No.: 211949-57-4
M. Wt: 152.18 g/mol
InChI Key: BRSZJWYJYOGBGK-UHFFFAOYSA-N
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Description

Oxazolo[4,5-B]pyridine-2-thiol is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyridine ring. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its reactivity and versatility in chemical reactions.

Biochemical Analysis

Biochemical Properties

Oxazolo[4,5-B]pyridine-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This compound has been shown to interact with enzymes such as DNA gyrase, where it binds to the ATP binding site, thereby inhibiting the enzyme’s activity . Additionally, this compound can interact with other proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated antimicrobial activity against several bacterial strains by disrupting their cellular processes . In eukaryotic cells, this compound can modulate signaling pathways by interacting with key proteins, leading to changes in gene expression and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, this compound inhibits DNA gyrase by binding to its ATP binding site, preventing the enzyme from performing its essential functions in DNA replication . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to perturb sphingolipid metabolism, leading to the accumulation of ceramides in treated cells . The interaction of this compound with enzymes involved in lipid metabolism can alter metabolic flux and affect the levels of key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects . The localization of this compound within subcellular compartments can impact its activity and function, including enzyme inhibition and gene regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[4,5-B]pyridine-2-thiol typically involves the reaction of 2-aminopyridin-3-ol with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction is carried out under reflux conditions in an aqueous medium, leading to the formation of the desired product . The reaction can be summarized as follows:

  • Dissolve 2-aminopyridin-3-ol in water.
  • Add carbon disulfide and potassium hydroxide to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and acidify with hydrochloric acid.
  • Filter and purify the product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using more efficient and scalable methods. One such method involves the use of triphosgene as a reagent, which allows for milder reaction conditions and higher yields . The steps include:

  • Dissolve 2-amino-3-pyridinol in an appropriate solvent.
  • Add an alkali and drip a triphosgene organic solution at a controlled temperature.
  • Maintain the reaction at elevated temperatures for a specified duration.
  • Cool the mixture and perform solid-liquid separation.
  • Dry the product to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

Oxazolo[4,5-B]pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

    Addition: The compound can react with electrophiles to form addition products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

    Addition: Electrophiles like alkylating agents and halogens can be used for addition reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]oxazole-2-thiol
  • Benzo[d]thiazole-2-thiol
  • Benzo[d]imidazole-2-thiol
  • Oxazolo[5,4-b]pyridine-2-thiol

Uniqueness

Oxazolo[4,5-B]pyridine-2-thiol is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinct electronic properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

3H-[1,3]oxazolo[4,5-b]pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSZJWYJYOGBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=S)O2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993241
Record name [1,3]Oxazolo[4,5-b]pyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7243-02-9
Record name [1,3]Oxazolo[4,5-b]pyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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